![molecular formula C8H8ClNO2 B111978 2-Amino-4-chloro-5-methylbenzoic acid CAS No. 155184-81-9](/img/structure/B111978.png)
2-Amino-4-chloro-5-methylbenzoic acid
Overview
Description
2-Amino-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s often used as a chemical intermediate in organic synthesis , implying its role in the formation of more complex molecules.
Mode of Action
The compound’s mode of action is primarily through its interactions with other molecules in organic synthesis. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aryl or alkyl chain . The carboxylic acid group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups . The amino group on the benzene ring can undergo diazotization reaction to transform into halogen atoms or other active functional groups .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used in organic synthesis to introduce a phenyl ring or alkyl chain . The carboxylic acid group on the phenyl ring can be easily converted into ester, hydroxyl, amide, and other functional groups . The amino group on the phenyl ring can be converted into other active functional groups through diazotization reactions .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 239-243 °C and a predicted boiling point of 348.4±42.0 °C .
Metabolic Pathways
It is known that the compound can be used in organic synthesis to introduce a phenyl ring or alkyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-chloro-5-methylbenzoic acid typically involves multiple steps:
Nitration: m-Toluic acid is nitrated using nitric acid (60-75% concentration) to produce 2-nitro-3-toluic acid.
Reduction: The nitro group in 2-nitro-3-toluic acid is reduced to an amino group using a hydrogenation catalyst in a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid.
Chlorination: The amino group is then chlorinated using a chlorination reagent such as benzoyl peroxide in a suitable solvent to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.
Esterification and Amidation: The carboxyl group can be converted into esters, amides, and other derivatives.
Diazotization: The amino group can be transformed into other functional groups through diazotization.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
Substituted Benzoic Acids: Products with various substituents on the benzene ring.
Esters and Amides: Derived from the carboxyl group.
Scientific Research Applications
Pharmaceutical Development
ACMB is primarily recognized as an important intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs targeting inflammatory diseases and certain cancers.
- Key Applications :
- Antifolate Drugs : ACMB is used in synthesizing antifolate agents that inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and cellular replication. For instance, it has been utilized in research aimed at creating dual inhibitors for TS and DHFR, potentially improving the efficacy of cancer treatments .
- Inflammatory Disease Treatments : The compound's derivatives have shown promise in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to their ability to modulate immune responses.
Agricultural Chemicals
In agriculture, ACMB is employed as a building block for formulating herbicides. Its application helps enhance crop yields by controlling unwanted plant growth effectively.
- Herbicide Formulations : The compound's unique reactivity allows it to be incorporated into various herbicides designed to target specific weeds while minimizing damage to crops .
Analytical Chemistry
ACMB serves as a reagent in analytical chemistry, where it aids in detecting and quantifying other substances within complex mixtures.
- Reagent Applications : It can be used in chromatography and spectrometry techniques to analyze biological samples or environmental pollutants .
Material Science
In material science, ACMB contributes to developing specialty polymers and coatings that exhibit enhanced properties.
- Polymer Development : The incorporation of ACMB into polymer matrices can improve durability and resistance to environmental factors such as UV radiation and moisture .
Research in Biochemistry
ACMB is utilized in various biochemical assays, providing insights into enzyme activity and metabolic pathways.
- Biochemical Assays : Its role as a substrate or inhibitor in enzyme assays helps researchers understand metabolic processes better, particularly those involving amino acid metabolism .
Table 1: Summary of Applications of this compound
Application Area | Specific Use Case | Impact |
---|---|---|
Pharmaceutical | Intermediate for antifolate drugs | Enhances efficacy of cancer treatments |
Agricultural Chemicals | Herbicide formulation | Improves crop yields |
Analytical Chemistry | Reagent for chromatography | Aids in detection of pollutants |
Material Science | Development of specialty polymers | Enhances durability |
Biochemistry | Enzyme activity assays | Provides insights into metabolic pathways |
Case Study: Antifolate Drug Development
A study conducted by Gangjee et al. explored the synthesis of dual TS and DHFR inhibitors using ACMB derivatives. The findings indicated that these compounds exhibited significant inhibitory activity against both enzymes, suggesting their potential as effective cancer therapeutics .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
- 4-Amino-5-chloro-2-methoxybenzoic acid
Uniqueness: 2-Amino-4-chloro-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Biological Activity
2-Amino-4-chloro-5-methylbenzoic acid (ACMBA) is an organic compound with the molecular formula . It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities.
ACMBA exhibits several notable chemical properties that influence its biological activity:
- Molecular Weight : 185.61 g/mol
- Solubility : It is moderately soluble in water and organic solvents, which enhances its bioavailability.
- Functional Groups : The amino group can form hydrogen bonds, while the chloro and methyl groups contribute to hydrophobic interactions, affecting its interaction with biological targets.
The biological activity of ACMBA primarily stems from its ability to interact with various enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to multiple biological effects. Specifically, the amino group facilitates interactions with active sites on enzymes, while the chloro and methyl groups enhance hydrophobic interactions .
Antimicrobial Activity
ACMBA has shown promising antimicrobial properties against several bacterial strains. In studies, it was found to inhibit the growth of specific pathogens, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that ACMBA may possess anti-inflammatory properties. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
Enzyme Modulation
The compound has been evaluated for its effects on proteostasis network modules, particularly focusing on the activation of cathepsins B and L. These enzymes play critical roles in protein degradation pathways, which are essential for cellular homeostasis. Studies have indicated that ACMBA can enhance the activity of these enzymes, suggesting a role in promoting cellular health and potentially combating age-related decline in proteolytic functions .
Case Studies
- Study on Proteostasis Network Modulation : A study evaluated the effects of various benzoic acid derivatives on proteostasis networks. ACMBA was found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM, indicating its potential as a modulator of protein degradation pathways .
- Antimicrobial Efficacy Assessment : In another study assessing the antimicrobial efficacy of ACMBA against gram-positive and gram-negative bacteria, it demonstrated significant inhibition zones compared to control groups, reinforcing its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of ACMBA compared to structurally similar compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Potential |
---|---|---|---|
This compound | C8H8ClNO2 | Moderate | Yes |
4-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | Low | Yes |
3-Chloro-4-methoxybenzoic acid | C8H8ClO3 | High | Moderate |
This comparison highlights that while ACMBA exhibits moderate antimicrobial activity, it shows significant potential in anti-inflammatory applications compared to some of its analogs.
Properties
IUPAC Name |
2-amino-4-chloro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMZVNLUFYRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454988 | |
Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155184-81-9 | |
Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155184-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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